Bis(3-methylphenyl)methanol

Übersicht

Beschreibung

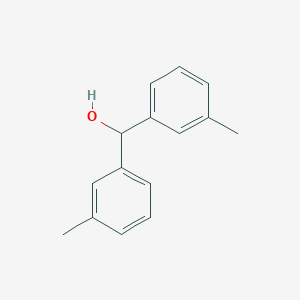

Bis(3-methylphenyl)methanol is an organic compound with the molecular formula C15H16O It is characterized by the presence of two 3-methylphenyl groups attached to a central methanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis(3-methylphenyl)methanol can be synthesized through the Grignard reaction. The process involves the reaction of 3-methylphenylmagnesium bromide with benzaldehyde, followed by hydrolysis. The reaction conditions typically require anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, Bis(3-methylphenyl)ketone.

Reduction: The compound can be reduced to form the corresponding hydrocarbon, Bis(3-methylphenyl)methane.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the 3-methylphenyl groups can be further functionalized.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products:

Oxidation: Bis(3-methylphenyl)ketone

Reduction: Bis(3-methylphenyl)methane

Substitution: Various substituted derivatives of this compound

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reactivity and Mechanism

Bis(3-methylphenyl)methanol acts as both a nucleophile and an electrophile in organic reactions. The presence of the hydroxyl group allows it to participate in hydrogen bonding, which can enhance its reactivity in various chemical transformations. Kinetic studies indicate that steric hindrance from the methyl groups affects its nucleophilic and electrophilic behavior, influencing reaction pathways and product formation.

Synthesis Methods

This compound can be synthesized through several methods, including the reaction of 3-methylbenzyl chloride with phenol in the presence of a base. Such synthetic routes yield high-purity products suitable for further applications in research and industry.

Materials Science

Polymer Applications

Due to its structural characteristics, this compound can be utilized in the development of advanced materials. Its ability to form stable radicals has implications for creating new polymeric materials with enhanced thermal stability and transparency. These properties are particularly useful in the manufacture of heat-resistant polymers and coatings .

Case Study: Poly(ether amide)s

Recent research has explored the incorporation of this compound into poly(ether amide) matrices, resulting in materials that exhibit improved mechanical properties and thermal resistance. The transparent nature of these polymers makes them suitable for applications in electronics and optical devices .

Medicinal Chemistry

Biological Activities

this compound has been investigated for potential biological activities, including antimicrobial and antioxidant properties. Studies suggest that compounds with similar structures may exhibit significant biological efficacy, making them candidates for drug development .

Pharmacological Potential

The compound's ability to interact with biological molecules through hydrogen bonding positions it as a promising pharmacophore in medicinal chemistry. Research is ongoing to evaluate its effectiveness as a lead compound for developing new therapeutic agents targeting various diseases .

Industrial Applications

Specialty Chemicals Production

In industrial contexts, this compound is utilized in producing specialty chemicals that require specific functional properties. Its role as an intermediate in synthesizing complex organic molecules makes it valuable for various chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of Bis(3-methylphenyl)methanol involves its interaction with various molecular targets. The hydroxyl group in the methanol moiety can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, further affecting molecular pathways.

Vergleich Mit ähnlichen Verbindungen

- Bis(3-chlorophenyl)methanol

- Bis(3-methoxyphenyl)methanol

- Bis(3-nitrophenyl)methanol

Comparison: Bis(3-methylphenyl)methanol is unique due to the presence of methyl groups on the aromatic rings, which can influence its reactivity and interactions. Compared to Bis(3-chlorophenyl)methanol, it is less electron-withdrawing, making it more reactive in electrophilic aromatic substitution reactions. The presence of methyl groups also makes it more hydrophobic compared to Bis(3-methoxyphenyl)methanol.

Biologische Aktivität

Bis(3-methylphenyl)methanol, also known as 1,1-bis(3-methylphenyl)methanol, is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, characterization, and biological activity, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methylbenzaldehyde with a suitable reducing agent. Common methods include:

- Reduction of Aldehydes : Using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce 3-methylbenzaldehyde.

- Catalytic Hydrogenation : Employing catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Characterization techniques often include:

- Nuclear Magnetic Resonance (NMR) : Provides structural information regarding the hydrogen and carbon environments.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

- Mass Spectrometry (MS) : Confirms molecular weight and structure.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values are crucial for understanding its efficacy. For instance:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 20 |

These values suggest that this compound may be effective in treating infections caused by these microorganisms .

Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of cancer cells. Notable findings include:

- Cell Lines Tested : A2780 (ovarian cancer), MDA-MB-231 (breast cancer).

- Effects Observed : At concentrations of 0.5 to 1 µM, this compound reduced cell viability significantly, with A2780 cells showing a reduction to <20% viability after treatment .

The mechanism of action is thought to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, this compound has also been reported to exhibit anti-inflammatory effects. The compound appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of this compound against a panel of bacterial and fungal strains. Results indicated that the compound effectively inhibited growth at lower concentrations compared to standard antibiotics .

- Anticancer Mechanism Investigation : In vitro experiments demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Analyse Chemischer Reaktionen

Esterification Reactions

Bis(3-methylphenyl)methanol reacts with carboxylic acids under acidic conditions to form esters. For example:This reaction is typical of secondary alcohols, where the hydroxyl group acts as a nucleophile. Steric hindrance from the methyl groups slightly reduces reaction rates compared to simpler benzyl alcohols.

Alkylation of Indoles

In the presence of lithium tert-butoxide (LiOtBu), this compound participates in alkylation reactions with indoles to form bis(3-indolyl)methanes (BIMs). Key findings include:

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| LiOtBu | None | 140 | 78 |

| NaOtBu | Toluene | 140 | 75 |

| KOtBu | None | 140 | 42 |

Mechanism :

- Deprotonation of the alcohol by LiOtBu forms a lithium alkoxide intermediate.

- Oxygen in air facilitates dehydrogenation to generate an aldehyde intermediate, which reacts with indole to form a 3-benzylideneindole species .

Ether Formation via Reductive Coupling

Under reductive conditions with dimethylphenylsilane (PhMeSiH) and molybdenum catalysts, this compound undergoes coupling to form bis-(3-methylbenzyl) ether:

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 3-Methylbenzaldehyde | Mo@C | Bis-(3-methylbenzyl) ether | 65 |

| 3-Methylphenylmethanol | Mo@C | Bis-(3-methylbenzyl) ether | 58 |

Conditions : Solvent-free, 100°C, 10 hours. Competing alcohol dehydration is minimized under these conditions .

Coordination Chemistry

This compound acts as a ligand in organometallic complexes. For example:

- Reaction with Mn(CO)Br in acetone forms a manganese complex, where the hydroxyl oxygen coordinates to the metal center. The resulting structure was confirmed via IR spectroscopy () .

Mechanistic Considerations

- Steric Effects : The 3-methyl groups hinder nucleophilic attack, slowing esterification and etherification compared to unsubstituted analogs .

- Solvent-Free Advantage : Alkylation and etherification reactions achieve higher yields under solvent-free conditions due to reduced side reactions and improved mass transfer .

Key Data Tables

Table 1 : Alkylation of Indoles with this compound

| Entry | Base (1 equiv.) | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | LiOtBu | None | 140 | 78 |

| 2 | NaOtBu | Toluene | 140 | 75 |

| 3 | KOtBu | None | 140 | 42 |

Table 2 : Etherification via Reductive Coupling

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 3-Methylphenylmethanol | Mo@C | Bis-(3-methylbenzyl) ether | 58 |

Eigenschaften

IUPAC Name |

bis(3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11-5-3-7-13(9-11)15(16)14-8-4-6-12(2)10-14/h3-10,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPXLLRHBDRBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374374 | |

| Record name | bis(3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13389-72-5 | |

| Record name | 3-Methyl-α-(3-methylphenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13389-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | bis(3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.